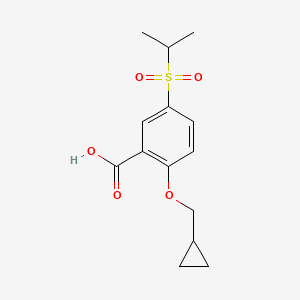

2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzoic acid derivative with additional functional groups including a cyclopropylmethoxy group and an isopropylsulfonyl group . Benzoic acid is the simplest aromatic carboxylic acid known since the 16th century .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives can be synthesized through various methods. For instance, the first industrial synthesis of benzoic acid was the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification .Molecular Structure Analysis

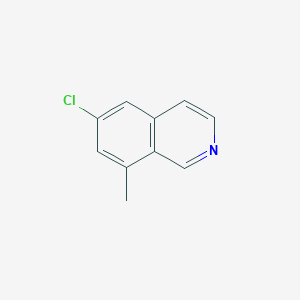

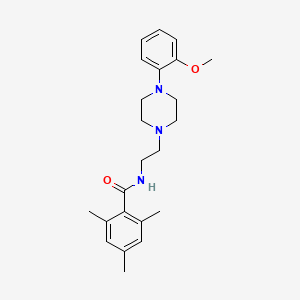

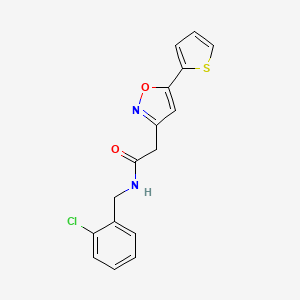

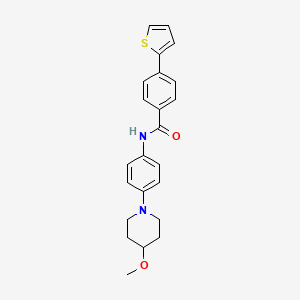

The molecular structure of this compound would consist of a benzene ring (from the benzoic acid component) with a carboxyl group, a cyclopropylmethoxy group, and an isopropylsulfonyl group attached .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the carboxyl group or the aromatic ring. For example, the carboxyl group can undergo reactions to form products such as salts, esters, and acid halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, benzoic acid is slightly irritating to the skin but is irritating to the eye .Aplicaciones Científicas De Investigación

- Researchers have explored an efficient method for producing benzene from benzoic acid using subcritical water technology and a commercially available copper(I) oxide catalyst . The reaction occurs at 350 °C and ∼25 MPa pressure, resulting in a remarkable 91 mol% yield of benzene with 100% selectivity. This environmentally-friendly and economical approach leverages the unique properties of subcritical water, such as high ion product, enhanced product solubilization, and high diffusivity.

- A recent study demonstrated the synthesis of α-alkoxy isochroman derivatives through electrochemical α-C(sp³)–H/O–H cross-coupling reactions. Benzoic acid was used in this protocol to facilitate the electro-oxidation process and enhance product yield . This method provides a mild and convenient route for accessing valuable isochroman derivatives.

- 2-(Isopropylsulfonyl)benzoic acid is available as a product for proteomics research. Its molecular formula is C₁₀H₁₂O₄S, with a molecular weight of 228.26 g/mol . Researchers may utilize it in studies related to protein analysis and characterization.

Benzene Production from Benzoic Acid

Electrochemical α-C(sp³)–H/O–H Cross-Coupling

Proteomics Research

Safety and Hazards

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-propan-2-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-9(2)20(17,18)11-5-6-13(12(7-11)14(15)16)19-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEAIUFFWPWUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)

![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)

![(2-Iodophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2575000.png)